7-(4-Methylphenyl)-2-oxo-1,3-benzoxathiol-5-yl 3-ethoxybenzoate
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Overview
Description
7-(4-METHYLPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL 3-ETHOXYBENZOATE is a complex organic compound that belongs to the class of benzoxathioles This compound is characterized by the presence of a benzoxathiole core, substituted with a 4-methylphenyl group and an ethoxybenzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-METHYLPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL 3-ETHOXYBENZOATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzoxathiole Core: The benzoxathiole core can be synthesized through a cyclization reaction involving a thiol and a suitable aromatic aldehyde or ketone under acidic conditions.
Substitution with 4-Methylphenyl Group:
Esterification with Ethoxybenzoate: The final step involves the esterification of the benzoxathiole derivative with 3-ethoxybenzoic acid using a dehydrating agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
7-(4-METHYLPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL 3-ETHOXYBENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LAH) can convert the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, especially under basic conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Aluminum chloride, DMAP.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Alcohol derivatives.
Substitution Products: Various substituted benzoxathiole derivatives.
Scientific Research Applications
7-(4-METHYLPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL 3-ETHOXYBENZOATE has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structural features.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 7-(4-METHYLPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL 3-ETHOXYBENZOATE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It may influence various biochemical pathways, including those related to oxidative stress, cell signaling, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
7-(4-METHYLPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL 3-METHOXYBENZOATE: Similar structure but with a methoxy group instead of an ethoxy group.
7-(4-METHYLPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL 3-PROPOXYBENZOATE: Similar structure but with a propoxy group instead of an ethoxy group.
Uniqueness
The uniqueness of 7-(4-METHYLPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL 3-ETHOXYBENZOATE lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C23H18O5S |
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Molecular Weight |
406.5 g/mol |
IUPAC Name |
[7-(4-methylphenyl)-2-oxo-1,3-benzoxathiol-5-yl] 3-ethoxybenzoate |
InChI |
InChI=1S/C23H18O5S/c1-3-26-17-6-4-5-16(11-17)22(24)27-18-12-19(15-9-7-14(2)8-10-15)21-20(13-18)29-23(25)28-21/h4-13H,3H2,1-2H3 |
InChI Key |
ULAUUAVBEMIARN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC(=C1)C(=O)OC2=CC(=C3C(=C2)SC(=O)O3)C4=CC=C(C=C4)C |
Origin of Product |
United States |
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